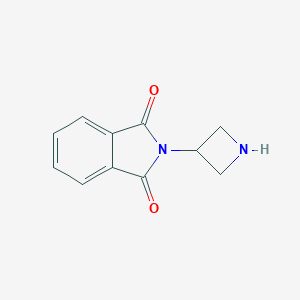

3-Phthalimidoazetidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Phthalimidoazetidine and related derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions. For example, phthalimido-alkyl-1H-1,2,3-triazole derivatives were efficiently synthesized using this method, showcasing the versatility and reactivity of the phthalimide group in constructing complex molecules (Assis et al., 2019).

Molecular Structure Analysis

The structure of 3-Phthalimidoazetidine derivatives has been confirmed through various techniques, including X-ray diffraction analysis. This method was used to confirm the structure of phthalimidines, indicating the precise arrangement of atoms within these molecules and providing insights into their molecular geometry (Ukhin et al., 2009).

Chemical Reactions and Properties

3-Phthalimidoazetidine compounds participate in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. One study described the dephthaloylation of 3-phthalimidoazetidin-2-one, leading to a ring transformation product, which underscores the chemical flexibility and reactivity of these compounds (Fetter et al., 1995).

Physical Properties Analysis

The physical properties of 3-Phthalimidoazetidine derivatives, such as solubility and thermal stability, are crucial for their application in various fields. Polymers based on phthalimidine units, for instance, exhibit remarkable solubility in polar solvents and high glass transition temperatures, indicating their potential utility in high-performance materials (Yang & Lin, 1995).

Chemical Properties Analysis

The chemical properties of 3-Phthalimidoazetidine compounds, including their reactivity towards different nucleophiles and their behavior in various chemical environments, have been extensively studied. For instance, the reaction of phthalimidines with O-, N-, S-, and C-nucleophiles has been explored, shedding light on the chemical versatility of these compounds (Ukhin et al., 2009).

Wissenschaftliche Forschungsanwendungen

Hypolipidemic Activity : 3-Iminophthalimidine, a derivative, was found to effectively reduce serum cholesterol and triglyceride levels in rodents without affecting organ or body weight or food consumption, suggesting its potential as a treatment for hyperlipidemia (Voorstad, Cocolas, & Hall, 1984).

Anti-inflammatory Activity : Triazole-Phthalimide Hybrids, another derivative, were shown to effectively reduce carrageenan-induced paw edema in tests, indicating their potential as anti-inflammatory drug candidates (Assis et al., 2019).

Pharmaceutical Intermediates : The use of potassium phthalimide as an ammonia source in synthesizing 1-(tert-butyl)-3-amioazetidine, a pharmaceutical intermediate, was found to be safer and simpler for operation (Yang, 2010).

Potential Cancer Treatment : New 3,3-diethylazetidine-2,4-dione based thiazoles exhibited high human neutrophil elastase inhibitory activity and broad-spectrum antiproliferative activity, suggesting their potential in treating cancer and other diseases involving immunoreactive HNE (Donarska et al., 2022).

Treatment of Neglected Tropical Diseases : Phthalimido-thiazoles showed promising activity against Schistosoma mansoni, highlighting their potential for future pre-clinical tests against neglected tropical diseases (de Oliveira et al., 2018).

Anticancer Drug Candidates : Dichloro-substituted phthalimide-thiazole derivatives showed high antiproliferative activity against various cancer cell lines, suggesting their potential as lead dual-targeted anticancer drug candidates (Donarska & Świtalska, 2021).

Insights into Chemical Transformations : The study of dephthaloylation of 3-phthalimidoazetidin-2-one with methylhydrazine led to a novel ring transformation, providing insights into the mechanism of transformation (Fetter et al., 1995).

Synthesis of 3-Aminoazetidine : The synthesis of 3-aminoazetidine, a potential bio-equivalent of piperazine or amino-4 piperidine, was achieved using a solid-liquid phase transfer reaction catalyzed nucleophilic alkylation of potassium phthalimide (Nisato & Frigerio, 1985).

Potential Treatment for Alzheimer’s Disease : Novel phthalimide derivatives showed significant antiamnesic potential and may serve as useful leads for developing novel therapeutics for Alzheimer's disease (Karim et al., 2023).

Antimicrobial, Anti-Oxidant, and Anti-Inflammatory Activities : Novel phthalimide derivatives exhibited promising anti-microbial, anti-oxidant, and anti-inflammatory activities, with potential applications in antimicrobial, anti-oxidant, and anti-inflammatory treatments (Lamie et al., 2015).

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUNVVKGBQMMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629991 | |

| Record name | 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phthalimidoazetidine | |

CAS RN |

104390-83-2 | |

| Record name | 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

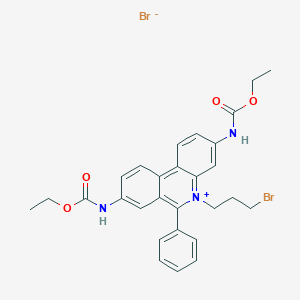

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

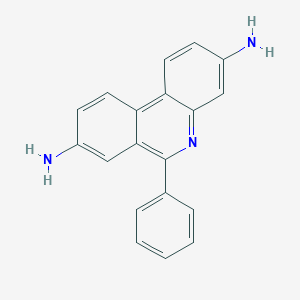

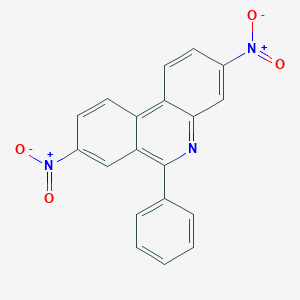

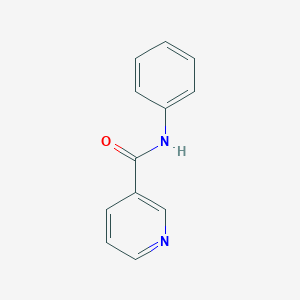

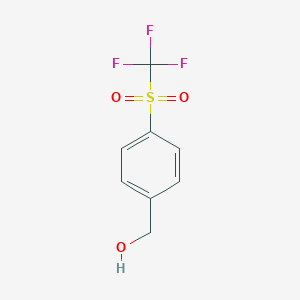

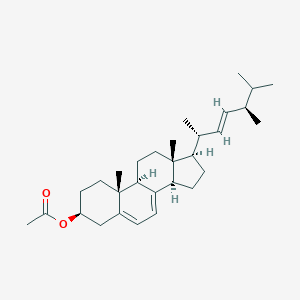

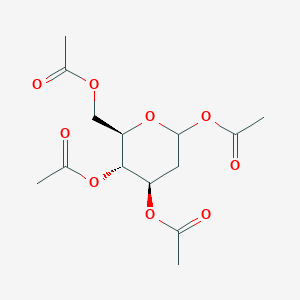

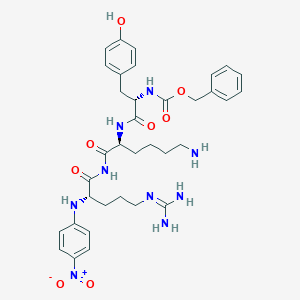

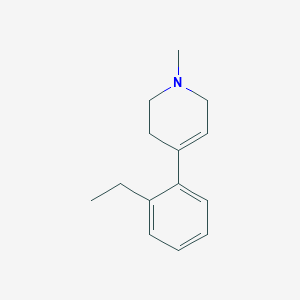

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.